4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a methylanilino group, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a chloro group is introduced to the benzamide core. The reaction conditions often involve the use of a non-chlorinated organic solvent and a temperature range of 20°C to 60°C .
Industrial Production Methods
Industrial production methods for this compound may involve advanced techniques such as palladium-catalyzed amination. This method is efficient for large-scale production and ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its sulfonyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H17ClN2O3S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H17ClN2O3S/c1-23(18-5-3-2-4-6-18)27(25,26)19-13-11-17(12-14-19)22-20(24)15-7-9-16(21)10-8-15/h2-14H,1H3,(H,22,24) |
InChI Key |
LCHPAQWXHBXSOB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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